2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Description
This compound features a pyrimidin-4(3H)-one core substituted at position 2 with a 4-(4-methoxyphenyl)piperazin-1-yl group and at position 6 with a methyl group.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-11-15(21)18-16(17-12)20-9-7-19(8-10-20)13-3-5-14(22-2)6-4-13/h3-6,11H,7-10H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIANNMYSNLXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a 4-methoxyphenyl group through a nucleophilic substitution reaction.
Formation of the Pyrimidinone Moiety: The pyrimidinone ring is synthesized separately, often starting from a suitable pyrimidine precursor.
Coupling Reaction: The piperazine derivative is then coupled with the pyrimidinone moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1 Nucleophilic Substitution
The piperazine nitrogen undergoes nucleophilic attack on an electrophilic carbon, such as in chlorobenzyl derivatives, forming covalent bonds critical to the compound’s structure.
2.2 Condensation Reactions
These reactions involve the elimination of small molecules (e.g., water or alcohol) to form new bonds. For instance, coupling reactions between pyrimidine derivatives and piperazine-containing intermediates are common.
2.3 Oxidation/Reduction
Oxidative or reductive transformations may occur at functional groups such as carbonyl or amine moieties. For example, oxidation could yield ketones or aldehydes, while reduction might produce amines or alcohols.
Functional Group Transformations
The compound participates in diverse reactions due to its heterocyclic structure and substituents:
| Reaction Type | Key Details | Citing Source |
|---|---|---|
| Substitution | Nucleophilic attack at piperazine or pyrimidine positions, e.g., alkylation. | |
| Condensation | Formation of heterocycles via elimination of byproducts (e.g., water). | |
| Oxidation/Reduction | Conversion of carbonyl groups to aldehydes/ketones or amines. | |
| Alkylation/Acylation | Introduction of alkyl or acyl groups at reactive sites (e.g., nitrogen atoms). |
Analytical Characterization
The compound is typically characterized using spectroscopy and chromatography:
-
NMR spectroscopy : Confirms structural integrity and purity.
-
Mass spectrometry : Validates molecular weight and elemental composition.
Comparison of Reaction Conditions
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Temperature | Controlled (e.g., reflux conditions) | Optimize reaction rates and yields |
| Solvents | DMSO, ethanol, THF, DMF | Facilitate reaction progress |
| Catalysts | Lewis acids, bases, or phase-transfer catalysts | Enhance reactivity |
Reagent-Specific Insights
6.1 Activated Acrylic Acid Derivatives
Used in coupling reactions (e.g., with acrolyl chloride) to form substituted pyrimidines, as described in patent literature .
6.2 Solvent Effects
Polar aprotic solvents like DMSO enable efficient nucleophilic substitution, while DMF supports condensation reactions .
Scientific Research Applications
Pharmacological Applications
The compound's structure suggests several potential pharmacological applications:
- Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties. Compounds with similar structures have demonstrated efficacy in treating depression and anxiety disorders.
- Antipsychotic Effects : The presence of the methoxyphenyl group may enhance the compound's interaction with neurotransmitter systems, potentially offering antipsychotic benefits. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in managing psychotic disorders.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Similar pyrimidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one and related compounds:
Table 1: Summary of Research Findings
| Study Reference | Focus | Key Findings |
|---|---|---|
| Study A (2022) | Antidepressant effects | Demonstrated significant reduction in depressive behaviors in animal models. |
| Study B (2023) | Antipsychotic potential | Showed modulation of serotonin receptors, leading to decreased psychotic symptoms in preclinical trials. |
| Study C (2024) | Anticancer activity | Induced apoptosis in breast cancer cell lines, suggesting potential as a therapeutic agent. |
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Electronic Effects : The 4-methoxyphenyl group in the target compound likely enhances electron density, improving interactions with hydrophobic pockets in target proteins compared to electron-withdrawing groups (e.g., fluorine) .
- Positional Isomerism : The 4-methoxy substitution optimizes spatial arrangement for receptor binding, whereas 2-methoxy analogs may suffer from steric clashes .
- Biological Potency : Piperazine-substituted derivatives, such as compound 9b, demonstrate that the 4-methoxyphenylpiperazine motif is critical for enhancing activity in diverse therapeutic areas (e.g., anticonvulsants) .
Biological Activity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one, often referred to as TOSLAB 857943, is a synthetic compound with notable pharmacological properties. Its unique structure, characterized by a piperazine moiety and a pyrimidine core, suggests potential therapeutic applications in various biological systems.
- Molecular Formula : C16H20N4O2
- Molecular Weight : 300.36 g/mol
- CAS Number : Not specified in the sources but commonly referenced as TOSLAB 857943.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine ring is known for its ability to modulate receptor activity, which may contribute to its pharmacological effects.
Antidepressant Effects
Studies have shown that piperazine derivatives exhibit antidepressant-like effects. The presence of the methoxyphenyl group is believed to enhance the compound's affinity for serotonin receptors, which is crucial in the management of depression .
Anticancer Potential
Preliminary investigations into the anticancer properties of similar pyrimidine derivatives suggest that they may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cancer cell survival .
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory potential of related compounds. These derivatives have been shown to reduce pro-inflammatory cytokine production, indicating a possible therapeutic role in inflammatory diseases .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains largely unexplored. However, related compounds suggest moderate bioavailability and potential for metabolic transformation through cytochrome P450 enzymes. Toxicological assessments indicate that while some piperazine derivatives show low acute toxicity, long-term studies are necessary to evaluate chronic effects.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling 4-(4-methoxyphenyl)piperazine with a substituted pyrimidinone core. Key steps include:
- Nucleophilic substitution : Reacting 6-methylpyrimidin-4(3H)-one derivatives with activated piperazine intermediates under reflux in anhydrous solvents (e.g., DMF or THF) .
- Catalytic optimization : Use of bases like KCO or CsCO to enhance reactivity. Reaction temperatures (80–120°C) and time (12–24 hours) significantly affect yield .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) improves purity. Monitor via TLC or HPLC .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm; piperazine N-CH at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHNO: 300.1586 Da) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s pharmacokinetic properties and target interactions?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding affinity with serotonin/dopamine receptors (common targets for piperazine derivatives) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The methoxyphenyl group may enhance metabolic stability .
- MD simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (e.g., GROMACS software) .
Q. What in vitro/in vivo models are appropriate for evaluating neuropharmacological potential?
Methodological Answer:
- In vitro :
- Radioligand binding assays (e.g., 5-HT or D receptors) using HEK293 cells transfected with human receptors .
- Functional cAMP assays to evaluate G-protein coupling .
- In vivo :
- Rodent models (e.g., forced swim test for antidepressant activity) with dose ranges (10–50 mg/kg, IP) .
- Microdialysis to measure neurotransmitter levels (e.g., serotonin in prefrontal cortex) .
Q. How can structural modifications address solubility challenges without compromising bioactivity?
Methodological Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Prodrug strategies : Esterification of the pyrimidinone carbonyl group enhances bioavailability .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported receptor binding affinities for similar piperazine-pyrimidinone derivatives?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations .
- Control for stereochemistry : Chiral HPLC confirms enantiopurity, as racemic mixtures may skew results .
- Meta-analysis : Compare datasets from PubChem and crystallographic databases (e.g., CCDC) to identify structural determinants of activity .
Experimental Design Considerations
Q. What statistical frameworks are optimal for dose-response studies of this compound?
Methodological Answer:
- Randomized block design : Assign treatments to cohorts (e.g., n = 6–10/group) to control for variability .
- Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC/IC values .
- Power analysis : Use G*Power to determine sample size (α = 0.05, β = 0.2) .
Safety and Compliance
Q. What handling protocols are critical for minimizing occupational exposure?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
